ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate
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Overview
Description
Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is an organic compound with the molecular formula C9H14O3Si and a molecular weight of 198.29 g/mol . . This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is primarily used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .
Mode of Action
The compound interacts with its targets through chemical reactions, contributing to the synthesis of indole derivatives . For instance, it has been used in the Fischer indole synthesis of optically active cyclohexanone, yielding tricyclic indole .
Biochemical Pathways
The compound is involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
The primary result of the action of this compound is the production of indole derivatives . These derivatives have various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors, including temperature, pH, and the presence of other chemical reagents. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate with this compound is sensitive to the reaction temperature .
Preparation Methods
Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with trimethylsilylacetylene in the presence of a base such as sodium hydride . The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through standard techniques such as column chromatography.
Chemical Reactions Analysis
Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate undergoes a variety of chemical reactions, including:
Scientific Research Applications
Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate can be compared with similar compounds such as:
Ethyl 2-oxo-4-(trimethylsilyl)butanoate: This compound lacks the alkyne functionality, making it less reactive in certain types of chemical reactions.
Ethyl 2-oxo-4-(trimethylsilyl)pent-3-ynoate: This compound has an additional carbon in the chain, which can affect its reactivity and physical properties.
This compound stands out due to its unique combination of the trimethylsilyl group and the alkyne functionality, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
379224-67-6 |
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Molecular Formula |
C9H14O3Si |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
ethyl 2-oxo-4-trimethylsilylbut-3-ynoate |
InChI |
InChI=1S/C9H14O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h5H2,1-4H3 |
InChI Key |
VFAZUARKANGMET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C#C[Si](C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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